N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-5-20-14-8-7-13(10-15(14)24-11-18(3,4)17(20)21)19-26(22,23)16-9-6-12(2)25-16/h6-10,19H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELUADFCSYOGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include ethylamine, dimethyl ketone, and thiophene-2-sulfonyl chloride. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The target compound shares a benzoxazepin-thiophene sulfonamide backbone with several analogs, differing primarily in substituents at the benzoxazepin’s 5-position (R1) and the thiophene’s 5-position (R2). Below is a comparative analysis:
Table 1: Structural and Molecular Comparison of Analogs
Key Observations
Substituent Effects on Lipophilicity :
- The ethyl group at R2 in ’s compound increases molecular weight and lipophilicity compared to the target’s methyl group. This may enhance membrane permeability but reduce aqueous solubility .
- The trifluoroethyl group in ’s analog introduces fluorine atoms, improving metabolic stability and electronegativity .
Allyl () adds a double bond, enabling conformational flexibility that could modulate receptor engagement .
Core Modifications :
Hypothetical Pharmacological Implications
While experimental data are lacking, trends in medicinal chemistry suggest:
- Methyl vs. Ethyl (R2) : Smaller substituents (e.g., methyl) may improve solubility and reduce off-target interactions.
- Fluorine Incorporation : ’s trifluoroethyl group could enhance bioavailability and binding affinity through hydrophobic and dipole interactions .
- Allyl/Isobutyl (R1) : Bulkier groups might limit access to buried active sites but improve selectivity.
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-5-methylthiophene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanism of action, and various biological effects based on current research findings.
Chemical Structure and Properties
The compound features a benzoxazepine core along with a thiophene sulfonamide moiety. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways related to cell proliferation and apoptosis.
- DNA Interaction : The compound may interact with DNA or RNA, influencing gene expression and cellular responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Cytotoxicity Studies : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of mitochondrial membrane potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast cancer) | 10 | Apoptosis via caspase activation |
| A549 (Lung cancer) | 15 | Mitochondrial pathway modulation |
| HeLa (Cervical cancer) | 12 | DNA damage response activation |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies and Research Findings
- Case Study on Antitumor Efficacy : A study conducted on xenograft models demonstrated that the compound significantly reduced tumor size in mice when administered at a dosage of 20 mg/kg body weight. This effect was attributed to the induction of apoptosis and inhibition of angiogenesis.
- Antimicrobial Effectiveness : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
